Product packaging for 3-Chlorobenzene-1,2-dicarboxamide(Cat. No.:CAS No. 143740-46-9)

3-Chlorobenzene-1,2-dicarboxamide

Cat. No.: B3047745
CAS No.: 143740-46-9
M. Wt: 198.6 g/mol
InChI Key: WSCBKJKSJZLMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorobenzene-1,2-dicarboxamide is a high-purity chemical compound offered for research and development purposes. This substituted benzene-1,2-dicarboxamide is characterized by the presence of a chloro group at the 3-position, a feature that can influence its electronic properties, reactivity, and potential for further synthetic modification. As a result, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers may utilize this compound in the study of heterocyclic compound synthesis, where it can act as a precursor to complex structures like quinazolinones or other fused ring systems. It is also relevant in medicinal chemistry for the exploration of new pharmacologically active molecules, where the dicarboxamide moiety can contribute to hydrogen bonding with biological targets. Our product is strictly for laboratory research use and is supplied with comprehensive quality control data, including HPLC purity and NMR spectroscopy confirmation, to ensure consistency and reliability for your experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O2 B3047745 3-Chlorobenzene-1,2-dicarboxamide CAS No. 143740-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143740-46-9

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.6 g/mol

IUPAC Name

3-chlorobenzene-1,2-dicarboxamide

InChI

InChI=1S/C8H7ClN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13)

InChI Key

WSCBKJKSJZLMQD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)C(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)C(=O)N

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Chlorobenzene 1,2 Dicarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of the nuclei. For 3-Chlorobenzene-1,2-dicarboxamide, both ¹H and ¹³C NMR would be crucial for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would display a complex splitting pattern due to the spin-spin coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the two carboxamide groups. The amide protons would likely appear as two broad singlets, and their chemical shift could be sensitive to the solvent, temperature, and concentration due to hydrogen bonding and possible restricted rotation around the C-N bonds.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the two carbonyl carbons of the amide groups, the carbon atom bearing the chlorine, and the other aromatic carbons. The chemical shifts of the carbonyl carbons would be characteristic of amide functionalities.

While specific experimental NMR data for this compound is scarce, data for its precursor, 3-Chlorophthalic acid, is available and provides a valuable reference. nih.gov

Interactive Data Table: ¹³C NMR Spectral Data for 3-Chlorophthalic acid nih.gov

AtomChemical Shift (ppm)
C1 (C-COOH)167.9
C2 (C-COOH)169.1
C3 (C-Cl)134.2
C4131.9
C5128.5
C6132.8
Aromatic C (unassigned)130.6
Aromatic C (unassigned)133.4

Note: The data presented is for 3-Chlorophthalic acid. For this compound, the chemical shifts of the carbonyl carbons (C1 and C2) would be expected to shift slightly, and the electronic environment of the aromatic carbons would also be influenced by the change from carboxylic acid to carboxamide groups.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, advanced MS techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would provide definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the molecular formula of this compound (C₈H₇ClN₂O₂) by measuring its exact mass with high accuracy. This would distinguish it from other compounds with the same nominal mass.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. sigmaaldrich.com The fragmentation pattern would likely involve the loss of the amide groups (CONH₂) and the chlorine atom.

While a specific mass spectrum for this compound is not widely published, the GC-MS data for 3-Chlorophthalic acid shows characteristic fragmentation for the related structure. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by the following key absorption bands:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-CONH₂) groups. The presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C=O Stretching (Amide I): A strong absorption band around 1680-1640 cm⁻¹, characteristic of the carbonyl group in an amide.

N-H Bending (Amide II): A band in the region of 1640-1550 cm⁻¹.

C-N Stretching: A band around 1400 cm⁻¹.

C-Cl Stretching: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

In contrast, the FTIR spectrum of 3-Chlorophthalic acid would show a very broad O-H stretching band from the carboxylic acid groups (around 3300-2500 cm⁻¹) and a C=O stretching band at a higher wavenumber (around 1700 cm⁻¹) than the amide. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Electronic Absorption and Photoluminescence Spectroscopy for Understanding Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and photoluminescence (fluorescence and phosphorescence) spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation pathways.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to exhibit absorption bands in the ultraviolet region. These bands arise from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups of the amides. The presence of the chlorine atom and the carboxamide groups as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max).

Photoluminescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence spectrum would provide information about the energy of the first excited singlet state. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, would be a key parameter in characterizing its photophysical properties. The nature of the solvent can significantly impact both the absorption and emission spectra due to solvatochromic effects. While specific data for the target molecule is limited, general principles of photochemistry suggest that the electronic properties would be influenced by the interplay of the substituent effects on the aromatic system. researchgate.net

Crystallographic Investigations and Solid State Architecture of 3 Chlorobenzene 1,2 Dicarboxamide

Single Crystal X-Ray Diffraction for Absolute Structure Determination4.2. Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)4.3. Conformational Analysis in the Solid State4.4. Polymorphism and Co-crystallization Studies

Researchers in the fields of crystal engineering and materials science are continually investigating the solid-state structures of small molecules. It is possible that the crystallographic data for 3-Chlorobenzene-1,2-dicarboxamide will be determined and made publicly available in the future. Until such time, a definitive article on its crystallographic investigations cannot be compiled.

Computational Chemistry and Theoretical Insights into 3 Chlorobenzene 1,2 Dicarboxamide

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost for the study of molecular systems. nih.gov This method is widely used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to calculate the electronic properties of molecules. researchgate.netnih.gov For 3-Chlorobenzene-1,2-dicarboxamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would precisely predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The optimization process finds the lowest energy conformation, providing a foundational structure for all other computational analyses. researchgate.net

These calculations would reveal the non-planar nature of the molecule, arising from the steric and electronic interactions between the adjacent carboxamide groups and the chlorine atom on the benzene (B151609) ring. The resulting optimized geometry is the basis for understanding the molecule's electronic structure, including the distribution of electrons and the energies of its molecular orbitals.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)
ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.75 Å
Bond LengthC=O (Amide)~1.24 Å
Bond LengthC-N (Amide)~1.35 Å
Bond AngleC-C-Cl~120°
Bond AngleO=C-N~122°
Dihedral AngleC-C-C=OVariable (indicating rotation of amide groups)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govnih.gov

For this compound, the HOMO would likely be distributed across the electron-rich benzene ring and the lone pairs of the amide and chlorine substituents. The LUMO, conversely, would be expected to be localized on the π* orbitals of the benzene ring and the carbonyl groups, which are electron-deficient centers. Analysis of the orbital contributions reveals which atoms or functional groups are most involved in potential electron transfer reactions.

Table 2: Representative Frontier Orbital Data
ParameterEnergy (eV)Primary Atomic/Orbital Contributions
HOMO-6.5 to -7.5π(Benzene Ring), p(O, N, Cl)
LUMO-1.0 to -2.0π(Benzene Ring), π(C=O)
Energy Gap (ΔE)4.5 to 6.5Indicates high molecular stability

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. nih.govlibretexts.org It uses a color scale where red indicates regions of high electron density (negative electrostatic potential), typically associated with lone pairs on electronegative atoms, and blue indicates regions of low electron density (positive electrostatic potential), usually around hydrogen atoms. libretexts.orgwalisongo.ac.id

In this compound, the MEP map would show significant negative potential (red/yellow) around the carbonyl oxygen atoms and the chlorine atom, highlighting these as likely sites for electrophilic attack. The hydrogen atoms of the amide groups and the benzene ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. nih.govresearchgate.net This analysis is invaluable for predicting intermolecular interactions and the most probable sites for chemical reactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules upon absorbing light. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which corresponds to the peaks in a molecule's UV-visible absorption spectrum. mdpi.com

For this compound, TD-DFT calculations could predict its absorption maxima (λ_max) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). Characterizing the excited states is crucial for understanding the molecule's photostability and potential applications in materials science or photochemistry. researchgate.netosti.gov The analysis can reveal whether an excited state has charge-transfer character, which is important in the design of materials for optoelectronic devices. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into how a molecule behaves over time, accounting for its movements and interactions with its environment, such as a solvent. nih.gov An MD simulation would track the atomic positions of this compound over nanoseconds or longer, revealing its conformational landscape—the collection of different shapes the molecule can adopt through bond rotations.

This type of simulation is particularly useful for understanding the flexibility of the two carboxamide substituents. It can determine the most stable rotational conformations (rotamers) and the energy barriers between them. Furthermore, MD simulations can analyze dynamic properties like the radius of gyration and solvent accessible surface area, which are important for predicting how the molecule will interact with larger biological molecules or materials. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for mapping out the potential reaction pathways of a molecule. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction.

For this compound, this approach could be used to study various reactions, such as hydrolysis of the amide groups or nucleophilic aromatic substitution of the chlorine atom. The calculations would identify the transition state structures and determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. walisongo.ac.id This information is fundamental to predicting reaction rates and understanding the factors that control chemical selectivity, providing insights that are often difficult to obtain through experimentation alone.

Chemical Reactivity and Mechanistic Studies of 3 Chlorobenzene 1,2 Dicarboxamide

Reactions Involving the Carboxamide Functional Groups

The reactivity of the 1,2-dicarboxamide moiety in 3-Chlorobenzene-1,2-dicarboxamide is analogous to that of other phthalimides and related aromatic amides. These functional groups are susceptible to a range of transformations, including hydrolysis, transamidation, and dehydration.

Hydrolysis and Transamidation Reactions

The carboxamide groups can undergo hydrolysis under acidic or basic conditions to yield 3-chlorophthalic acid. This reaction proceeds through nucleophilic acyl substitution, where a water molecule or hydroxide (B78521) ion attacks the carbonyl carbon. Under basic conditions, the reaction is typically initiated by the attack of a hydroxide ion, leading to a tetrahedral intermediate which then collapses to form the carboxylate and ammonia (B1221849).

Transamidation, the exchange of the amide's amino group, can also occur. This reaction involves the treatment of the dicarboxamide with an amine, often at elevated temperatures. The mechanism is similar to hydrolysis, with the amine acting as the nucleophile.

Dehydration to Nitrile Derivatives

The dehydration of both amide groups in this compound would lead to the formation of 3-chloro-1,2-dicyanobenzene. This transformation typically requires strong dehydrating agents, such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), and heat. The reaction proceeds by converting the amide's hydroxyl group (in its tautomeric imidic acid form) into a better leaving group, which is subsequently eliminated. While specific studies on the dehydration of this compound are not prevalent, the reaction is a standard transformation for primary amides.

Reactions with Electrophiles and Nucleophiles at the Amide Nitrogen/Oxygen

The amide groups possess both nucleophilic and electrophilic characteristics. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. For instance, it can react with electrophiles. A related reaction is the formation of N-chlorophthalimide from phthalimide (B116566), where the nitrogen atom is chlorinated. nih.govchemimpex.com This suggests that the nitrogen in this compound could potentially be functionalized with various electrophiles.

Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, as seen in hydrolysis and transamidation reactions. libretexts.org The carbonyl oxygen's lone pairs also allow for protonation or coordination with Lewis acids, which activates the carbonyl group toward nucleophilic attack.

Reactivity of the Chlorosubstituent on the Benzene (B151609) Ring

The chlorine atom attached to the benzene ring is a key site for reactivity, enabling nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The chlorine atom on the aromatic ring of this compound can be replaced by strong nucleophiles via a nucleophilic aromatic substitution (SNA_r_) mechanism. numberanalytics.com This reaction is feasible because the aromatic ring is "activated" by the presence of electron-withdrawing carboxamide groups. libretexts.orgopenstax.org

The mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-carboxamide group, which provides significant stabilization. libretexts.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. openstax.orgyoutube.com

The presence of the electron-withdrawing carboxamide group ortho to the chlorine is critical for stabilizing the anionic intermediate, thereby facilitating the reaction. libretexts.orglibretexts.org The meta-carboxamide group has a less pronounced, but still contributing, electron-withdrawing effect. Common nucleophiles for this type of reaction include alkoxides, amines, and hydroxide ions. numberanalytics.com

Reaction StepDescriptionKey Intermediates
1. Nucleophilic Attack A strong nucleophile (e.g., OH⁻, RO⁻, NH₃) attacks the carbon atom bonded to the chlorine.Meisenheimer Complex (resonance-stabilized carbanion)
2. Leaving Group Departure The chloride ion is eliminated, restoring the aromaticity of the ring.Substituted product, Chloride ion (Cl⁻)

Cross-Coupling Reactions for Functionalization

The chloro-substituent serves as a handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These methods are powerful tools in organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu The reaction is highly versatile and tolerant of many functional groups, making it suitable for complex molecule synthesis. nih.gov The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base such as an amine. libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgwashington.edu The mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that forms a copper(I) acetylide intermediate. wikipedia.org

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura This compound + Organoboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Biaryl or Alkyl/Vinyl-substituted arene
Sonogashira This compound + Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine BaseArylalkyne

Cyclization and Rearrangement Reactions of the Benzene-1,2-dicarboxamide Core

The benzene-1,2-dicarboxamide structure is prone to various cyclization and rearrangement reactions, primarily involving the two adjacent amide functionalities. These reactions are often driven by the formation of stable cyclic intermediates or products.

One of the most notable rearrangements applicable to primary amides is the Hofmann rearrangement . This reaction typically involves treating a primary amide with a halogen (like bromine) in a basic solution to yield a primary amine with one less carbon atom. wikipedia.org In the case of phthalamide (B166641), this reaction can lead to the formation of anthranilic acid. quora.com For this compound, a similar rearrangement would be expected to produce 2-amino-3-chlorobenzoic acid. The reaction proceeds through an isocyanate intermediate. wikipedia.orgnih.gov The presence of the electron-withdrawing chloro group on the benzene ring could influence the rate of rearrangement. Studies on substituted phthalamides have shown that electron-withdrawing groups can affect the reaction yields and pathways. For instance, in the Hofmann reaction of 4-nitrophthalamide, only the corresponding substituted anthranilic acids were formed, with no intramolecular cyclization to a quinazoline (B50416) derivative observed. rsc.org

Another significant reaction type is intramolecular cyclization . For instance, N-substituted phthalimides can undergo Mukaiyama-type aldol (B89426) cyclizations to form complex fused lactam systems. nih.gov While this compound is not N-substituted, its amide nitrogens can participate in cyclization reactions under different conditions. For example, heating phthalamide can lead to the loss of ammonia and the formation of phthalimide. nih.gov The 3-chloro substituent would likely remain on the aromatic ring during such a transformation, yielding 3-chlorophthalimide.

The electronic nature of substituents on the benzene ring plays a crucial role in directing the outcome of these reactions. A chloro substituent exerts a dual electronic influence: it is electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R). quora.comvedantu.com For reactions involving nucleophilic attack at the carbonyl carbons, the strong -I effect of chlorine deactivates the ring, making the carbonyl carbons more electrophilic. This could potentially accelerate reactions initiated by nucleophilic attack on the amide groups.

Table 1: Illustrative Rearrangement Reactions of Substituted Phthalamides

Starting MaterialReagentsMajor ProductReference
PhthalamideNaOBr, NaOHAnthranilic acid quora.com
4-NitrophthalamideKBrO, KOH4- and 5-nitroanthranilic acids rsc.org
4,5-DichlorophthalimideKBr, MeCN, electrolysisMethyl 2-amino-4,5-dichlorobenzoate acs.org
3-BromophthalimideKBr, MeCN, electrolysisMethyl 2-amino-3-bromobenzoate acs.org

This table illustrates the types of products formed from rearrangement reactions of related compounds, providing a basis for predicting the reactivity of this compound.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies would typically involve monitoring the concentration of the reactant (this compound) or the formation of a product over time under various conditions (e.g., different temperatures, catalyst concentrations, or pH levels). From this data, rate constants (k) for the reaction can be determined. For example, kinetic studies on the hydrolysis of N-substituted phthalimides have been performed to elucidate the reaction mechanism, yielding pseudo-first-order rate constants. nih.gov

By conducting these experiments at different temperatures, the activation parameters for the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Arrhenius and Eyring equations. These parameters provide deep insights into the transition state of the rate-determining step.

Table 2: Hypothetical Kinetic Data for a Rearrangement Reaction of this compound

Temperature (K)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
298k₁rowspan="4"Valuerowspan="4"
308k₂
318k₃
328k₄

Disclaimer: This table is for illustrative purposes only. The values are not based on experimental data for this compound but represent the type of data that would be generated from kinetic studies. The rate constants (k₁, k₂, etc.) would be experimentally determined.

Further research is required to experimentally determine the kinetic and thermodynamic parameters for the reactions of this compound to fully characterize its reactivity profile.

Derivatives and Analogues of 3 Chlorobenzene 1,2 Dicarboxamide

Synthesis and Characterization of N-Substituted and Ring-Substituted Dicarboxamide Analogues

The synthesis of analogues of 3-chlorobenzene-1,2-dicarboxamide can be broadly categorized into N-substitution and ring-substitution.

N-Substituted Analogues: The most common route to N-substituted derivatives involves a two-step process starting from 3-chlorophthalic anhydride (B1165640). The anhydride is first reacted with a primary amine (R-NH₂) to form an N-substituted 3-chlorophthalimide. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring, followed by dehydration to form the cyclic imide. The resulting N-substituted phthalimide (B116566) can then undergo aminolysis, where treatment with ammonia (B1221849) or another amine opens the imide ring to yield the corresponding N,N'-disubstituted or monosubstituted dicarboxamide. Microwave-assisted synthesis has been shown to be an effective method for accelerating the formation of N-substituted phthalimides from phthalic anhydride and amines. prepchem.comnih.gov

Ring-Substituted Analogues: The synthesis of ring-substituted analogues requires starting materials that already possess the desired substitution pattern on the aromatic ring. For instance, the introduction of other substituents on the benzene (B151609) ring is achieved by using the appropriately substituted chlorophthalic acid or anhydride as the precursor. The subsequent conversion to the dicarboxamide follows similar amidation procedures.

Characterization: The structural confirmation of these synthesized analogues relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring, while signals from the N-substituents confirm their identity and attachment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Primary and secondary amides show characteristic N-H stretching bands, typically in the region of 3300 cm⁻¹. wikipedia.org The carbonyl (C=O) stretching vibrations of the amide groups are also prominent.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural confirmation.

A summary of representative N-substituted analogues is presented below.

Substituent (R)Chemical NamePrecursor Amine
HThis compoundAmmonia
CH₃N-Methyl-3-chlorobenzene-1,2-dicarboxamideMethylamine
C₆H₅N-Phenyl-3-chlorobenzene-1,2-dicarboxamideAniline

Exploration of Isomeric Benzene Dicarboxamides (e.g., 4-Chloro-, 5-Chloro-)

The positional isomers of this compound, primarily 4-chlorobenzene-1,2-dicarboxamide, are of interest for studying structure-property relationships. The position of the chlorine atom on the benzene ring can significantly influence the molecule's electronic properties, crystal packing, and biological activity.

Synthesis of 4-Chlorobenzene-1,2-dicarboxamide: The synthesis of this isomer starts with 4-chlorophthalic acid or its corresponding anhydride. prepchem.comgoogle.com 4-Chlorophthalic anhydride can be prepared through various routes, including the oxidation of 4-chloro-o-xylene (B146410) or via a Diels-Alder reaction followed by aromatization. google.comdissertationtopic.net Once the anhydride is obtained, it can be converted to 4-chlorobenzene-1,2-dicarboxamide by heating with aqueous ammonia or by fusing with ammonium (B1175870) carbonate. prepchem.com A related compound, 4-chloro-N-amino-phthalimide, has been synthesized by reacting 4-chlorophthalimide (B3024755) with hydrazine (B178648) monohydrate. prepchem.com

The Case of "5-Chloro-" Isomer: In the context of a 1,2-disubstituted benzene ring (a phthaloyl system), the positions are numbered 1 through 6, starting from one of the carbons bearing the primary functional group. Therefore, a "5-chloro" substituent on a benzene-1,2-dicarboxamide is chemically identical to a 4-chloro substituent due to the symmetry of the numbering system. The distinct monochloro isomers are the 3-chloro and 4-chloro derivatives.

The table below outlines the key starting materials for the synthesis of these isomers.

Target CompoundKey Starting Material
This compound3-Chlorophthalic anhydride
4-Chlorobenzene-1,2-dicarboxamide4-Chlorophthalic anhydride

Heterocyclic Analogues Incorporating Dicarboxamide Moieties (e.g., Imidazole-4,5-dicarboxamide)

Replacing the benzene ring of this compound with a heterocyclic system creates a class of analogues with significantly different electronic and steric properties. Imidazole-4,5-dicarboxamide is a prominent example of such a heterocyclic analogue.

Synthesis of Imidazole-4,5-dicarboxamide: The synthesis of imidazole-4,5-dicarboxamide and its derivatives often begins with imidazole-4,5-dicarboxylic acid (I45DA). nih.govtandfonline.com This dicarboxylic acid can be readily derivatized with amines to yield the corresponding dicarboxamides. nih.govgeorgiasouthern.edu One synthetic approach involves the oxidation of benzimidazole (B57391) with hydrogen peroxide in an acidic medium to produce imidazole-4,5-dicarboxylic acid, which is then converted to the dicarboxamide. nih.gov An alternative, potentially more cost-effective route, starts from diaminomaleonitrile (B72808) (DAMN), which is first converted to 4,5-dicyanoimidazole. Subsequent alkylation and selective hydration of the nitrile groups yield the desired dicarboxamide. acs.org

Characterization and Properties: Imidazole-4,5-dicarboxamides are characterized by standard spectroscopic methods, including NMR, IR, and mass spectrometry. tandfonline.comgeorgiasouthern.edu The presence of the imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, imparts unique characteristics. These compounds can form strong intramolecular hydrogen bonds and are known to act as mimics of substituted purines, which are important biological molecules. nih.gov This makes them valuable scaffolds in medicinal chemistry. nih.gov

The general synthetic pathway to imidazole-4,5-dicarboxamides is summarized below.

PrecursorIntermediateProduct
BenzimidazoleImidazole-4,5-dicarboxylic acidImidazole-4,5-dicarboxamide
Diaminomaleonitrile4,5-DicyanoimidazoleImidazole-4,5-dicarboxamide

Applications of 3 Chlorobenzene 1,2 Dicarboxamide in Non Pharmaceutical Chemical Science

Precursor in the Synthesis of Advanced Organic Materials (e.g., Dyes, Pigments)

The structural framework of 3-Chlorobenzene-1,2-dicarboxamide is related to compounds used in the synthesis of colorants. Phthalic anhydride (B1165640) derivatives are key intermediates in the chemical industry, and their applications often extend to the production of dyes and pigments. dissertationtopic.net While 4-chloro phthalic anhydride is noted for its wide use in the dye industry, the isomeric 3-chloro variant and its derivatives are also relevant. dissertationtopic.net

The synthesis of azo dyes, a major class of organic colorants, involves diazotization and coupling reactions. who.int Azo compounds that feature an ortho-carboxamide group are considered uncommon. google.com However, the core phthalimide (B116566) structure, which is closely related to the dicarboxamide, serves as a building block for certain classes of pigments. These pigments are valued for their utility in coloring materials like paints, lacquers, and plastics due to properties such as good heat stability and lightfastness. google.com

The general process for creating these colorants involves reacting an intermediate, such as an anthranilamide, with a coupling agent. google.com The chlorine atom on the benzene (B151609) ring of this compound can act as an auxochrome, a group that can modify the color and other properties of the dye molecule. who.int Its electron-withdrawing nature can shift the absorption spectrum of the chromophore, potentially leading to different shades and improved stability of the final pigment. Derivatives of 2,3-dichloro-1,4-naphthoquinone are also significant starting materials for naphthoquinone-based dyes and pigments, highlighting the role of chlorinated aromatic structures in this field. vdoc.pub

Role in Polymer Chemistry and Functional Polymer Synthesis

In the realm of polymer science, this compound is primarily considered through its precursor, 3-chlorophthalic anhydride, which is a monomer used in the production of high-performance polyimides. wikipedia.org Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.

The synthesis of polyimides typically involves a two-step process starting with the reaction of a diamine and a dianhydride (like 3-chlorophthalic anhydride) to form a poly(amic acid), which is then cyclized to the final polyimide. The presence of the chlorine atom on the phthalic anhydride monomer can significantly influence the properties of the resulting polymer. For instance, halogenated monomers are often incorporated to:

Enhance Flame Retardancy: Chlorine atoms can interfere with combustion processes, making the polymer less flammable.

Improve Solubility: The chloro-substituent can disrupt chain packing, making the typically insoluble polyimides more amenable to solution processing.

Modify Dielectric Properties: The polarity induced by the C-Cl bond can alter the dielectric constant and loss factor, which is a critical consideration for applications in microelectronics.

Therefore, this compound or its parent anhydride can be seen as a specialty monomer for creating functional polymers tailored for demanding applications in aerospace, electronics, and industrial engineering.

Potential in Organic Electronic Devices (e.g., Charge Transport Materials, Optoelectronic Applications)

The field of organic electronics relies on the development of novel organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The phthalimide core, a close structural relative of this compound, is a well-known electron-deficient (n-type) building block in the design of these materials.

The incorporation of a chlorine atom onto the aromatic ring enhances the electron-accepting nature of the molecule due to the inductive effect of the halogen. This modification can lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for creating n-type charge transport materials. Such materials are essential for the fabrication of complementary logic circuits and for improving the efficiency of organic solar cells. researchgate.net

While specific research on this compound in this context is nascent, the principles of molecular design in organic electronics suggest its potential. nih.gov The synthesis of complex, high-performance organic semiconductors often involves the strategic combination of various aromatic building blocks. researchgate.net The this compound moiety could serve as a valuable component in a larger π-conjugated system, helping to tune the material's charge transport properties, thermal stability, and crystalline arrangement. researchgate.net

Table 1: Potential Impact of this compound Moiety on Organic Semiconductor Properties

PropertyInfluence of Phthalimide/Dicarboxamide CoreInfluence of Chlorine Substituent
Charge Transport Electron-deficient, promotes n-type behaviorEnhances electron-accepting character, lowers LUMO
Molecular Packing Planar structure can facilitate π-stackingCan alter intermolecular interactions and crystal packing
Solubility Can be modified with side chainsMay increase solubility in organic solvents
Thermal Stability Imide rings are known for high stabilityGenerally stable

Applications as Corrosion Inhibitors or Chemical Additives

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and aromatic rings are frequently investigated as corrosion inhibitors for metals in acidic environments. icrc.ac.iricrc.ac.irnih.gov These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive action of the acid. icrc.ac.ir

Phthalimide derivatives have demonstrated significant potential in this area. For example, newly synthesized N-hydroxy phthalimide derivatives have shown high corrosion inhibition efficiencies, ranging from 85% to 99%, for carbon steel in hydrochloric acid solutions. chemmethod.com The mechanism involves the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring, interacting with the vacant d-orbitals of the metal atoms.

The presence of a halogen substituent can further enhance this protective effect. Studies on halogen-substituted benzaldehyde (B42025) thiosemicarbazones have shown excellent inhibition performance, with the efficiency often following the order of Br > Cl > F. researchgate.netnih.gov This suggests that this compound, which contains nitrogen, oxygen, an aromatic ring, and a chlorine atom, possesses the key structural features required for an effective corrosion inhibitor. The adsorption of such compounds onto the metal surface is often described by the Langmuir adsorption isotherm and is primarily based on chemisorption. nih.gov

Table 2: Research Findings on Related Corrosion Inhibitors

Inhibitor ClassMetal/MediumKey FindingReference
N-hydroxy phthalimide derivativesCarbon Steel / 1M HClInhibition efficiency varied from 85% to 99%. chemmethod.com
Halogen-substituted thiosemicarbazonesMild Steel / HClExhibited excellent, mixed-type inhibition; efficiency order: Br-BT > Cl-BT > F-BT > H-BT. researchgate.netnih.gov
(3-nitrobenzaldehyde)-4-phenylthiosemicarbazoneMild Steel / 1M HClInhibition efficiency increased with concentration and decreased with temperature. icrc.ac.ir

These findings strongly support the potential of this compound to be used as an effective chemical additive for corrosion protection in industrial settings.

Future Directions and Emerging Research Avenues for 3 Chlorobenzene 1,2 Dicarboxamide

Exploration of New Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The development of efficient, safe, and sustainable synthetic methods is paramount for the broader application of 3-chlorobenzene-1,2-dicarboxamide. Emerging technologies like flow chemistry and photocatalysis offer significant advantages over traditional batch processing.

Flow Chemistry: Continuous-flow synthesis is a promising avenue for the production of this compound. This technology offers enhanced reaction control, improved safety by minimizing the volume of hazardous reagents at any given time, and potential for higher yields and purity. d-nb.infonih.gov The synthesis of aromatic amides, in general, has been shown to benefit from flow chemistry approaches, which can facilitate rapid and efficient reactions. nih.gov Future research could focus on developing a continuous-flow process for the amidation of 3-chlorophthalic acid or its derivatives. This would involve optimizing parameters such as reactor design, residence time, temperature, and reagent mixing to achieve a high-throughput and scalable synthesis. The principles of flow chemistry, which have been successfully applied to the synthesis of various active pharmaceutical ingredients, could be adapted for this purpose. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds, a key step in the synthesis of amides. This methodology often utilizes mild reaction conditions and avoids the need for harsh reagents. Future investigations could explore the use of photocatalysts to mediate the direct amidation of 3-chlorophthalic acid or the coupling of a suitable precursor with an amine source. This approach could offer a more environmentally friendly and atom-economical route to this compound and its derivatives.

A comparative look at traditional versus emerging synthetic methodologies is presented in the table below.

MethodologyAdvantagesPotential Application for this compound
Traditional Batch Synthesis Well-established, suitable for small-scale lab synthesis.Initial synthesis and derivatization studies.
Flow Chemistry Enhanced safety, improved reaction control, scalability, potential for higher yields and purity. d-nb.infonih.govLarge-scale, automated, and efficient production. nih.gov
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source, high atom economy.Greener and more sustainable synthesis pathways.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques can provide valuable insights into the formation of this compound.

Future research should focus on the application of in-situ spectroscopic probes, such as Raman and infrared (IR) spectroscopy, coupled with fiber-optic technology. These techniques can be integrated into both batch and flow reactors to continuously monitor the concentration of reactants, intermediates, and the final product. This real-time data allows for precise control over the reaction, leading to improved efficiency and product quality. For instance, the progress of the amidation reaction could be tracked by observing the disappearance of the carboxylic acid or acyl chloride peaks and the appearance of the characteristic amide bond vibrations.

High-Throughput Computational Screening for Novel Derivatives and Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. High-throughput computational screening (HTCS) can be employed to explore the vast chemical space of this compound derivatives and predict their potential applications.

By systematically modifying the substituents on the benzene (B151609) ring and the amide groups, vast virtual libraries of derivatives can be generated. These libraries can then be screened in silico for a range of properties, including:

Biological Activity: Docking studies can be performed against various protein targets to identify potential drug candidates. The structural features of this compound, with its defined stereochemistry and potential for hydrogen bonding, make it an interesting scaffold for rational drug design.

Material Properties: Computational models can predict properties such as electronic structure, thermal stability, and self-assembly behavior, guiding the design of novel materials with specific functionalities.

The data generated from HTCS can prioritize the synthesis of the most promising derivatives, saving significant time and resources in the laboratory.

Integration into Supramolecular Assemblies and Nanomaterials

The rigid structure and hydrogen bonding capabilities of the dicarboxamide moiety make this compound an attractive building block for the construction of supramolecular assemblies and nanomaterials.

Supramolecular Assemblies: Through non-covalent interactions such as hydrogen bonding and π-π stacking, molecules of this compound can self-assemble into well-defined, higher-order structures like gels, liquid crystals, or porous frameworks. The presence of the chlorine atom can influence the packing and intermolecular interactions, potentially leading to unique assembly behaviors. Future research could investigate the self-assembly properties of this compound and its derivatives in different solvents and under various conditions to create new functional materials.

Nanomaterials: this compound could also be incorporated into nanomaterials to impart specific properties. For example, it could be used as a ligand to functionalize metal nanoparticles, altering their solubility, stability, and catalytic activity. Furthermore, its derivatives could be explored as monomers for the synthesis of novel polymers or as components in the fabrication of organic electronic devices.

The table below summarizes the potential applications of this compound in these emerging fields.

Research AreaPotential Role of this compoundDesired Outcome
Supramolecular Chemistry Building block for self-assembly.Creation of functional gels, liquid crystals, or porous materials.
Nanomaterials Ligand for nanoparticles, monomer for polymers.Development of new catalysts, sensors, or electronic materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.